An In-depth Technical Guide to [4-(Isopropylsulfanyl)phenyl]acetic Acid: Foundational Properties and Research Framework
An In-depth Technical Guide to [4-(Isopropylsulfanyl)phenyl]acetic Acid: Foundational Properties and Research Framework
Abstract: This technical guide addresses the core properties of [4-(Isopropylsulfanyl)phenyl]acetic acid, a molecule of interest in chemical synthesis and potential drug discovery. Due to the limited availability of direct experimental data in peer-reviewed literature, this document establishes a foundational understanding by integrating data from structurally analogous compounds, proposing robust synthetic and analytical methodologies, and outlining a strategic framework for future biological evaluation. This paper is intended for researchers, chemists, and drug development professionals seeking to initiate work with this novel compound.
Introduction
[4-(Isopropylsulfanyl)phenyl]acetic acid, also known as 4-(isopropylthio)phenylacetic acid, is an organic compound featuring a phenylacetic acid core functionalized with an isopropylsulfanyl (isopropylthio) group at the para position. Phenylacetic acid derivatives are a well-established class of compounds with diverse applications, from fragrances to pharmaceuticals, including the well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a thioether linkage, specifically an isopropylsulfanyl group, introduces unique physicochemical properties such as altered lipophilicity, metabolic stability, and potential for novel biological interactions.
The relative scarcity of public-domain data on this specific molecule necessitates a predictive and comparative approach. This guide provides a comprehensive technical overview by leveraging established principles of organic chemistry and data from closely related analogs to propose its fundamental properties, a reliable synthetic route, and robust analytical methods for its characterization.
Physicochemical and Spectroscopic Profile
Direct experimental data for [4-(Isopropylsulfanyl)phenyl]acetic acid is not widely published. The following properties are a combination of calculated values and inferred data from structurally similar compounds, such as 4-(Methylthio)phenylacetic acid and 4-Isopropylphenylacetic acid.
Table 1: Core Physicochemical Properties
| Property | Value / Predicted Value | Data Source / Rationale |
| IUPAC Name | 2-[4-(propan-2-ylthio)phenyl]acetic acid | Standard nomenclature |
| Synonyms | 4-(Isopropylthio)phenylacetic acid | Common alternative name |
| CAS Number | 58360-60-6 | Indexed for the isomeric 2-(4-(Isopropylthio)phenyl)acetic acid, may apply.[2] |
| Molecular Formula | C₁₁H₁₄O₂S | Calculated from structure |
| Molecular Weight | 210.29 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid (Predicted) | Based on analogs like 4-(Methylthio)phenylacetic acid.[3] |
| Melting Point | Not Determined. Predicted: ~90-105 °C | Inferred from 4-(Methylthio)phenylacetic acid (97-98 °C) and 4-Isopropylphenylacetic acid (51-52 °C).[3][4] |
| pKa | Not Determined. Predicted: ~4.3-4.5 | Similar to phenylacetic acid (pKa 4.31).[1] |
| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate). | Based on the properties of similar carboxylic acids. |
Predicted Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz):
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δ ~1.30 (d, 6H): Doublet for the two methyl groups of the isopropyl moiety.
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δ ~3.30 (sept, 1H): Septet for the methine proton of the isopropyl group.
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δ ~3.60 (s, 2H): Singlet for the methylene protons of the acetic acid moiety.
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δ ~7.25 (d, 2H): Doublet for the two aromatic protons ortho to the acetic acid group.
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δ ~7.35 (d, 2H): Doublet for the two aromatic protons ortho to the isopropylsulfanyl group.
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δ ~11.0-12.0 (s, 1H): Broad singlet for the carboxylic acid proton (can vary and may exchange with D₂O).
-
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 209.07.
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Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.
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~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.
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~650-700 cm⁻¹: C-S stretch.
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Proposed Synthesis and Purification Workflow
A robust and high-yield synthesis can be logically designed via a nucleophilic substitution reaction, a common method for forming thioether bonds. This approach utilizes commercially available starting materials and standard laboratory techniques.
Causality in Experimental Design:
The chosen pathway, an S-alkylation reaction, is predicated on the high nucleophilicity of the thiolate anion and the susceptibility of an alkyl halide to nucleophilic attack. 4-Mercaptophenylacetic acid serves as the ideal precursor, providing the core structure and the nucleophilic thiol group. 2-Bromopropane is selected as the isopropyl source due to its good reactivity as an electrophile. A non-nucleophilic base like potassium carbonate is used to deprotonate the thiol without competing in the substitution reaction, and a polar aprotic solvent like DMF is chosen to effectively solvate the ions and facilitate the reaction kinetics.
Detailed Step-by-Step Synthesis Protocol:
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Deprotonation: To a solution of 4-mercaptophenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).
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Reaction Mixture: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the thiolate anion.
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Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water.
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Acidification: Acidify the aqueous solution to pH 2-3 using 1M HCl. A precipitate should form.
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Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol:
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure [4-(Isopropylsulfanyl)phenyl]acetic acid.
Caption: Proposed workflow for synthesis and purification.
Analytical Characterization Methodologies
To confirm the identity and purity of the synthesized compound, a combination of chromatographic and spectroscopic techniques is essential.
Purity Assessment by RP-HPLC
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Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules like phenylacetic acid derivatives. A C18 column is chosen for its versatility with nonpolar to moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a trifluoroacetic acid modifier, ensures good peak shape and resolution.
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
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Framework for Biological and Pharmacological Evaluation
While no specific biological activity has been reported for [4-(Isopropylsulfanyl)phenyl]acetic acid, its structural motifs suggest several avenues for investigation. Phenylacetic acid derivatives are known PPAR agonists and anti-inflammatory agents.[5][6] Thioether-containing compounds exhibit a wide range of bioactivities, including antimicrobial and antioxidant properties.[7][8]
Self-Validating Screening Cascade:
A logical first step is to perform a broad primary screen against validated targets related to these known activities. This initial screen serves to identify potential "hits." Any positive results must then be validated through secondary, more specific assays to confirm the activity and rule out artifacts. This tiered approach ensures efficient use of resources and builds confidence in the results.
Caption: A logical workflow for biological activity screening.
Safety and Handling
-
Hazard Profile: No specific safety data is available. Based on its structure, it should be handled as a potentially irritating compound. Phenylacetic acid derivatives can cause skin and serious eye irritation.[1]
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
[4-(Isopropylsulfanyl)phenyl]acetic acid represents a novel chemical entity with potential for further scientific exploration. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, purification, and analysis. By leveraging established chemical principles and data from analogous structures, researchers are equipped with the necessary foundational knowledge to begin investigation. The proposed biological screening cascade offers a logical path forward to uncover the potential therapeutic applications of this intriguing molecule.
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